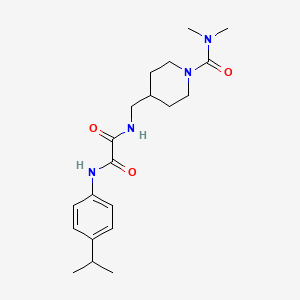

1-((4-(叔丁基)苯基磺酰)-6-甲基-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds like “1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline” belong to a class of organic compounds known as sulfonylanilines . These are compounds containing an aniline moiety, which is para-substituted by a sulfonyl group .

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray diffraction . This allows for the visualization of the atomic and molecular structure of a crystal .Chemical Reactions Analysis

Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, common in reactions involving aromatic rings . The principal types of reactions involving aromatic rings are substitution, addition, and oxidation .科学研究应用

代谢途径和生物转化

1-((4-(叔丁基)苯基)磺酰基)-6-甲基-1,2,3,4-四氢喹啉涉及人体内复杂的代谢途径和生物转化过程。研究已经确定了由相关化合物管理引起的许多代谢物,证明了广泛的代谢和主要通过粪便消除。例如,四氢异喹啉衍生物 Almorexant 的代谢途径的阐明揭示了多种代谢物的形成,突出了该化合物的广泛生物转化 (Dingemanse 等,2013)。类似地,对 3,5-二叔丁基-4-羟基茴香醚 (Topanol 354) 等酚类抗氧化剂代谢的研究提供了对人体、大鼠和狗中生物转化过程的见解,揭示了通过与葡萄糖醛酸或磺酸结合形成各种代谢物 (Daniel 等,1973)。

神经学意义

对四氢异喹啉和相关化合物的研究对理解帕金森病等神经系统疾病具有重要意义。研究提出了 MPTP 的内源性类似物,包括四氢异喹啉,作为通过 N-甲基化过程导致帕金森病的潜在神经毒素。这些化合物在具有遗传易感性的个体中被生物活化为神经毒素,表明四氢异喹啉代谢与帕金森病的发病机制之间存在联系 (Matsubara 等,2002; Aoyama 等,2000)。

环境和人类健康问题

对合成酚类抗氧化剂 (SPA),包括丁基羟基甲苯 (BHT) 的存在和生物转化的调查引发了人们对人类接触这些化合物的担忧。研究已在人体样本中检测到 SPA 及其代谢物,表明广泛接触。研究表明,SPA 可以穿过胎盘,对胎儿健康构成潜在风险 (Du 等,2019)。另一项研究强调了了解对接触过敏原的刺激反应以及合成化合物在过敏反应中的作用的重要性 (Geier 等,2003)。

作用机制

安全和危害

未来方向

Future research could focus on the design of selective and more potent inhibitors of alpha-carbonic anhydrase that may lead to novel antimicrobials . Additionally, the study of the structure and physical and chemical properties of these compounds is an important task of modern inorganic and physical chemistry, as well as materials science .

属性

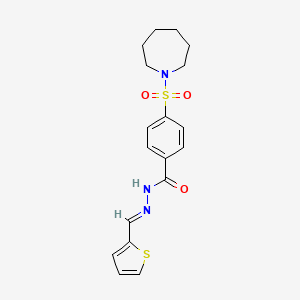

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-15-7-12-19-16(14-15)6-5-13-21(19)24(22,23)18-10-8-17(9-11-18)20(2,3)4/h7-12,14H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPACZNSFSPHFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Tert-butyl)phenyl)sulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793767.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)

![1-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2793770.png)

![N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2793781.png)

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)